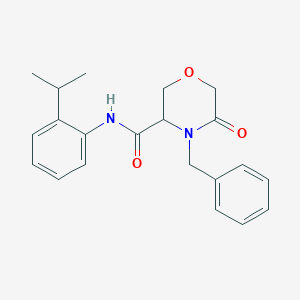
4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide, commonly known as BIOC-011, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BIOC-011 belongs to the class of morpholine carboxamides and has been found to exhibit promising biological activity.
Scientific Research Applications
Synthesis and Material Properties
Research in polymer science has led to the synthesis of novel polyimides and polyamides featuring specific structural units, including isopropylphenyl groups, which show significant advancements in solubility, thermal stability, and mechanical properties. These materials exhibit potential for applications in advanced composites, electronics, and coatings due to their enhanced solubility in organic solvents and high thermal stability. For instance, the study by Imai, Maldar, and Kakimoto (1984) details the synthesis of soluble polyimides from aromatic tetracarboxylic dianhydrides, showcasing their application potential in high-performance materials due to their solubility and thermal properties (Imai, Maldar, & Kakimoto, 1984).
Antimicrobial and Biological Activity
The creation of compounds with antimicrobial properties is another application area, where derivatives similar in structure to "4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide" have been explored. Research has focused on synthesizing and evaluating the antimicrobial efficacy of novel compounds, potentially leading to the development of new therapeutic agents. Talupur, Satheesh, and Chandrasekhar (2021) conducted a study that led to the synthesis of compounds exhibiting promising antimicrobial activities, indicating the potential of such structures in drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Polymeric Membranes for Separation Processes
The development of polymeric membranes for separation processes, such as pervaporation, is a significant application of materials derived from "4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide". Xu and Wang (2015) synthesized novel carboxyl-containing polyimides for ethanol dehydration via pervaporation, demonstrating the utility of these polymers in industrial separation technologies (Xu & Wang, 2015).
Drug Development and Pharmacological Studies
In the realm of drug development, structural analogs of "4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide" have been explored for their potential as pharmacological agents. Studies such as the one by Chiriapkin, Kodonidi, and Larsky (2021) have optimized synthesis methods for compounds with predicted cytostatic, antitubercular, and anti-inflammatory activities, providing a foundation for future drug discovery efforts (Chiriapkin, Kodonidi, & Larsky, 2021).
properties
IUPAC Name |
4-benzyl-5-oxo-N-(2-propan-2-ylphenyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)17-10-6-7-11-18(17)22-21(25)19-13-26-14-20(24)23(19)12-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTMRRPOLURIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-isopropylphenyl)-5-oxomorpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methyl(prop-2-enoyl)amino]-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933390.png)

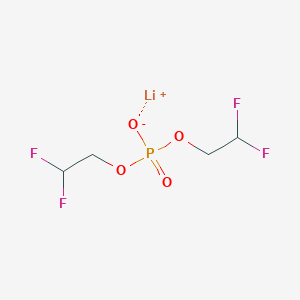
![6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933394.png)
![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)
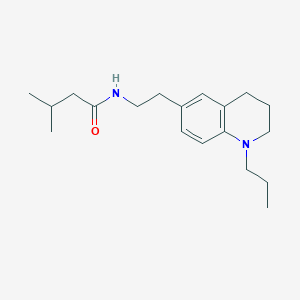
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)
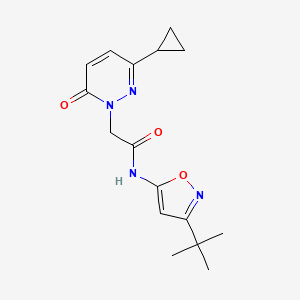
![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)
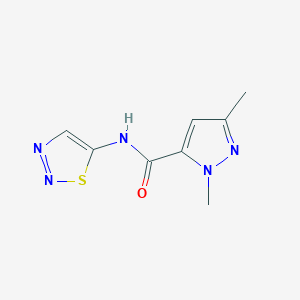
![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)
![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)